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Compound of Interest

Compound Name: 2-Bromo-p-xylene

Cat. No.: B3025503 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-bromo-p-
xylene (1-bromo-2,5-dimethylbenzene), a key intermediate in various chemical syntheses. The

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) characteristics. Detailed experimental protocols and structured data

tables are presented to facilitate easy interpretation and application.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-bromo-p-xylene.

These values are compiled from various spectral databases and are essential for the structural

elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.[1][2]

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-p-Xylene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 s 1H Ar-H (H-3)

~7.00 d 1H Ar-H (H-6)

~6.95 d 1H Ar-H (H-4)

~2.40 s 3H Ar-CH₃ (C-1 Me)

| ~2.30 | s | 3H | Ar-CH₃ (C-4 Me) |

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-p-Xylene

Chemical Shift (δ, ppm) Assignment

~137.9 C-4

~134.5 C-1

~133.0 C-6

~130.5 C-5

~129.8 C-3

~122.1 C-2

~22.8 C-1 CH₃

| ~20.5 | C-4 CH₃ |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands for 2-Bromo-p-Xylene
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Wavenumber (cm⁻¹) Intensity Assignment

~3010 Medium Aromatic C-H Stretch

~2985 Medium-Strong Aliphatic C-H Stretch (in CH₃)

~1555 Strong C=C Aromatic Ring Stretch

~1480 Strong C=C Aromatic Ring Stretch

~1193 Strong
C-O Symmetric Stretch

(possible impurity or overtone)

~1040 Strong C-Br Stretch

| ~870 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[5] For 2-bromo-p-xylene, electron ionization (EI) is a common method.[5]

Table 4: Major Peaks in the Mass Spectrum of 2-Bromo-p-Xylene

m/z Relative Intensity (%) Assignment

186 ~98
Molecular Ion [M+2]⁺ (with
⁸¹Br isotope)

184 100 (Base Peak)
Molecular Ion [M]⁺ (with ⁷⁹Br

isotope)

105 High [M - Br]⁺ Fragment

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-p-xylene in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).[2]

Instrumentation: Acquire the spectrum on a suitable NMR spectrometer (e.g., a 300 or 400

MHz instrument).[1][6]

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key

parameters include an appropriate spectral width, acquisition time (~2-4 seconds), and a

relaxation delay (d1) of 1-5 seconds.

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence

to ensure all signals appear as singlets. A larger number of scans is typically required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine proton ratios.

IR Spectroscopy Protocol
Sample Preparation (Liquid): As 2-bromo-p-xylene is a liquid at room temperature, a

spectrum can be obtained by placing a drop of the neat liquid between two infrared-

transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7]

Alternative (ATR): Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used. Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond).

[8]

Background Spectrum: Record a background spectrum of the empty instrument (or clean

ATR crystal) to subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Record the spectrum of the sample. The typical range is 4000-600 cm⁻¹.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3025503?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://spectrabase.com/spectrum/4DUktLcyBkk
https://www.rsc.org/suppdata/d1/gc/d1gc01782a/d1gc01782a1.pdf
https://www.benchchem.com/product/b3025503?utm_src=pdf-body
https://www.sigmaaldrich.com/JP/ja/product/aldrich/167266
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://personal.utdallas.edu/~scortes/ochem/OChem_Lab1/recit_notes/ir_presentation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Identify characteristic absorption bands and compare them to known

correlation tables to identify functional groups.[9]

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of 2-bromo-p-xylene into the mass

spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

[10]

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method where

high-energy electrons bombard the sample, causing ionization and fragmentation.[5]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., a quadrupole).[11]

Detection: Detect the separated ions, and plot the relative abundance of each ion as a

function of its m/z ratio to generate the mass spectrum.

Data Interpretation: Identify the molecular ion peak (M⁺) and the [M+2]⁺ peak, characteristic

of a bromine-containing compound due to the nearly equal natural abundance of the ⁷⁹Br

and ⁸¹Br isotopes. Analyze the fragmentation pattern to gain further structural information.[5]

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2-bromo-p-xylene, from sample preparation to final structure

determination.
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Caption: Workflow for spectroscopic identification of 2-bromo-p-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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